molecular formula C21H17FN2O2 B2473995 2-(2-Fluorophenoxy)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone CAS No. 2034374-24-6

2-(2-Fluorophenoxy)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone

Cat. No. B2473995
CAS RN: 2034374-24-6
M. Wt: 348.377
InChI Key: OKALNBAIHZVPBK-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of indolinone derivatives and has shown promising results in various scientific research applications.

Scientific Research Applications

Fluoroionophores for Metal Ion Detection

Fluoroionophores derived from diamine-salicylaldehyde derivatives exhibit selective chelation and recognition of metal ions such as Zn^2+ and Cd^2+, highlighting their utility in the development of sensors and diagnostic tools for metal ion detection in biological and environmental samples (W. Hong et al., 2012).

Corrosion Inhibition

Schiff bases, including those related to the query compound, have been evaluated for their efficiency as corrosion inhibitors for carbon steel in acidic environments. Their effectiveness is attributed to their chemical structure, showcasing the potential of such compounds in material science and engineering applications (M. Hegazy et al., 2012).

Biotransformation Studies

The study of the biotransformation of prasugrel, a thienopyridine prodrug, into its active metabolite involves the hydrolysis and metabolism of related fluorophenyl compounds. This research provides insights into drug development and pharmacokinetics, emphasizing the role of human carboxylesterases in drug activation processes (Eric T. Williams et al., 2008).

Estrogen Receptor Binding

Novel 2-pyridin-2-yl-1H-indole derivatives, through their interaction with estrogen receptors, illustrate the potential for the development of therapeutic agents targeting hormone-related pathways. Their fluorescence properties further suggest applications in biological imaging and diagnostics (K. Kasiotis & S. Haroutounian, 2006).

Spectroscopic Probes

Compounds like indo-1 and quin-2, which are structurally related to the query compound, serve as spectroscopic probes for Zn^2+-protein interactions. These findings underscore the relevance of such compounds in biochemical research, particularly in studying metal ion dynamics in biological systems (J. Jefferson et al., 1990).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2/c22-18-3-1-2-4-20(18)26-14-21(25)24-12-9-17-13-16(5-6-19(17)24)15-7-10-23-11-8-15/h1-8,10-11,13H,9,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKALNBAIHZVPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone

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